molecular formula C20H18ClN3O4S B2633635 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 1021021-18-0

4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2633635
CAS No.: 1021021-18-0
M. Wt: 431.89
InChI Key: DDKWSUZEBNEHNM-UHFFFAOYSA-N
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Description

4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is a novel synthetic small molecule designed for research applications. This hybrid compound features a benzamide core structure strategically substituted with chloro, morpholine-sulfonyl, and isoquinoline groups. These moieties are commonly associated with significant biological activity, suggesting potential for this compound in various pharmacological and biochemical investigations . Compounds with isoquinoline scaffolds have been studied as antagonists for targets like the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is implicated in pain sensation . Simultaneously, sulfonamide derivatives, particularly those with morpholine rings, are frequently explored for their potent antitumor properties. Research indicates that such sulfonamides can act as inhibitors of tubulin polymerization, a well-established mechanism for anticancer agents that leads to cell cycle arrest at the G2/M phase . The structural design of this benzamide makes it a compelling candidate for in vitro studies focused on oncology and neuropharmacology. This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring their use of this product complies with all applicable local, state, national, and international laws and regulations.

Properties

IUPAC Name

4-chloro-N-isoquinolin-5-yl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-17-5-4-14(12-19(17)29(26,27)24-8-10-28-11-9-24)20(25)23-18-3-1-2-15-13-22-7-6-16(15)18/h1-7,12-13H,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKWSUZEBNEHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzamide core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Isoquinoline Moiety: The isoquinoline group can be introduced through a nucleophilic substitution reaction.

    Addition of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached via sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions could produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds like 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Pharmacological Potential

  • Indapamide: A diuretic with IC₅₀ values in the nanomolar range for renal ion transporters. Its 3-aminosulfonyl group directly interacts with transporter proteins .
  • Pd(II)/Pt(II) Benzamide Complexes : Exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans, outperforming free ligands but less potent than fluconazole .

Biological Activity

4-Chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a chloro group, an isoquinoline moiety, and a morpholine sulfonyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C13H14ClN3O3S
  • Molecular Weight : 319.78 g/mol
  • CAS Number : 325724-68-3

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzamides have been shown to inhibit specific kinases involved in cancer progression. A notable study demonstrated that certain benzamide derivatives, including those with morpholine and chloro substituents, inhibited RET kinase activity, which is associated with various cancers such as medullary thyroid carcinoma .

Enzyme Inhibition

The compound's morpholine sulfonyl group suggests potential for enzyme inhibition. Research has highlighted the effectiveness of sulfonamide derivatives as inhibitors for enzymes like acetylcholinesterase (AChE) and urease. In one study, several synthesized compounds showed strong AChE inhibitory activity with IC50 values significantly lower than the standard reference . This suggests that this compound may also exhibit similar enzyme inhibitory properties.

Case Studies and Findings

  • Antibacterial Activity : Compounds structurally related to this compound have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • In Vivo Studies : In vivo evaluations are necessary to confirm the efficacy observed in vitro. Preliminary results from animal models suggest that compounds with similar structures can reduce tumor size and improve survival rates in treated subjects .

Research Findings Summary Table

Biological ActivityObservationsReference
AnticancerInhibition of RET kinase activity
Enzyme InhibitionStrong AChE inhibitory activity
AntibacterialModerate to strong activity against specific strains
In Vivo EfficacyReduction in tumor size in animal models

Q & A

Q. How can degradation products be identified and quantified during long-term stability studies?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Major degradants include hydrolyzed sulfonamide and dechlorinated benzamide .
  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative stress (H2_2O2_2) to simulate accelerated aging .

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